Benzyloxycalix[7]arene
Description
Historical Development and Fundamental Principles of Calixarene (B151959) Chemistry
The journey of calixarenes began in the early 20th century, but it wasn't until the 1970s that their chemistry was extensively explored. numberanalytics.com In 1942, Alois Zinke's work with p-alkyl phenols and formaldehyde (B43269) laid the groundwork, producing mixtures containing cyclic tetramers. wikipedia.orgamazonaws.com However, it was C. David Gutsche in the mid-1980s who coined the term "calixarene" and established procedures for their synthesis and structural determination, propelling the field forward. wikipedia.orgtaylorfrancis.com The fundamental principle of calixarene chemistry lies in the base-catalyzed condensation of a phenol (B47542) and an aldehyde, which can be a challenging process often resulting in complex mixtures of linear and cyclic oligomers. wikipedia.orgnih.gov
Classification and Structural Diversity of Calix[n]arenes
Calixarenes are classified based on the number of phenolic units, denoted by 'n' in calix[n]arene. wikipedia.org This number can vary, leading to a diverse range of macrocycle sizes, with calix wikipedia.orgarenes, calix smolecule.comarenes, and calix davuniversity.orgarenes being the most common. wikipedia.org Another classification is based on the orientation of the hydroxyl groups. Phenol-derived calixarenes typically have their hydroxyl groups directed towards the interior of the macrocyclic ring (endo-OH), while resorcinol-derived calixarenes have them oriented away from the annulus (exo-OH). worldscientific.com Further structural diversity is achieved through the introduction of different substituents on the upper and lower rims of the calixarene framework. worldscientific.comprochimia.com
Unique Attributes and Conformational Peculiarities of Calix[n]arenes
A key feature of calixarenes is their conformational flexibility, which allows them to adopt various shapes to accommodate different guest molecules. numberanalytics.com For calix wikipedia.orgarenes, four main conformations exist: cone, partial cone, 1,2-alternate, and 1,3-alternate. wikipedia.orgresearchgate.net The cone conformation is often stabilized by intramolecular hydrogen bonding between the hydroxyl groups on the lower rim. wikipedia.org This conformational flexibility is influenced by the ring size, the nature of the substituents, and the solvent. rsc.org For instance, larger calixarenes like calix smolecule.comarenes can exhibit more complex and distorted conformations. rsc.org The ability to "lock" these conformations by introducing bulky substituents is a crucial aspect of their design for specific recognition tasks. wikipedia.org
Strategic Importance of Benzyloxy Substitution in Calixarene Frameworks
The introduction of benzyloxy groups onto the calixarene framework is a strategic modification with several advantages. The benzyloxy group enhances the solubility of the calixarene in organic solvents, which is beneficial for synthesis and characterization. smolecule.com It also serves as a versatile platform for further functionalization. smolecule.com The benzyloxy groups can be easily modified or removed under mild conditions, allowing for the introduction of a wide range of other functional groups to tailor the recognition properties of the calixarene cavity. researchgate.net This makes benzyloxycalixarenes valuable precursors for creating highly specific host molecules. researchgate.net Furthermore, benzyloxycalixarenes have been shown to be effective supports for catalysts, demonstrating their utility in various chemical transformations. researchgate.netu-psud.fr
Research Significance and Academic Trajectory of Benzyloxycalixresearchgate.netarene Studies
The study of benzyloxycalix researchgate.netarene is part of the broader and highly active field of calixarene chemistry. While much of the early focus was on the more common calix wikipedia.org-, calix smolecule.com-, and calix davuniversity.orgarenes, the synthesis and properties of odd-numbered calixarenes like benzyloxycalix researchgate.netarene have gained increasing attention. nih.gov Research has demonstrated that benzyloxycalix researchgate.netarene can be synthesized, often as part of a mixture with other calixarene oligomers, and subsequently isolated. smolecule.comresearchgate.net The unique cavity size and conformational properties of calix researchgate.netarenes make them interesting targets for host-guest studies and the development of new materials and sensors. The ability to functionalize the benzyloxy groups opens up possibilities for creating novel receptors with specific binding capabilities. smolecule.com
Structure
2D Structure
Properties
IUPAC Name |
5,11,17,23,29,35,41-heptakis(phenylmethoxy)octacyclo[37.3.1.13,7.19,13.115,19.121,25.127,31.133,37]nonatetraconta-1(42),3,5,7(49),9,11,13(48),15,17,19(47),21,23,25(46),27(45),28,30,33(44),34,36,39(43),40-henicosaene-43,44,45,46,47,48,49-heptol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C98H84O14/c99-92-71-36-73-45-86(107-58-65-24-10-2-11-25-65)47-75(93(73)100)38-77-49-88(109-60-67-28-14-4-15-29-67)51-79(95(77)102)40-81-53-90(111-62-69-32-18-6-19-33-69)55-83(97(81)104)42-84-56-91(112-63-70-34-20-7-21-35-70)54-82(98(84)105)41-80-52-89(110-61-68-30-16-5-17-31-68)50-78(96(80)103)39-76-48-87(108-59-66-26-12-3-13-27-66)46-74(94(76)101)37-72(92)44-85(43-71)106-57-64-22-8-1-9-23-64/h1-35,43-56,99-105H,36-42,57-63H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYKNTIMIIAMFPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=CC(=C2O)CC3=CC(=CC(=C3O)CC4=CC(=CC(=C4O)CC5=CC(=CC(=C5O)CC6=C(C(=CC(=C6)OCC7=CC=CC=C7)CC8=C(C(=CC(=C8)OCC9=CC=CC=C9)CC2=C(C1=CC(=C2)OCC1=CC=CC=C1)O)O)O)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C98H84O14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1485.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways
Foundational Synthetic Approaches to Calix[n]arenes
The groundwork for calixarene (B151959) synthesis was laid in the 1940s through the pioneering work of Zinke and Ziegler, who investigated the base-induced reaction of p-alkylphenols with formaldehyde (B43269), leading to the formation of cyclic oligomers. However, these early procedures were often difficult to reproduce and yielded complex mixtures. The field was substantially advanced by C. David Gutsche and his coworkers, who developed more reliable and reproducible methods for the one-step synthesis of specific calix[n]arenes (where n = 4, 6, 8), establishing them as a readily accessible class of macrocycles.
The classical synthesis is a base-catalyzed condensation reaction between a para-substituted phenol (B47542) and formaldehyde. nih.govnih.gov This process typically involves heating the reactants in a high-boiling point solvent. The choice of reaction conditions—particularly the nature of the para-substituent on the phenol, the type and concentration of the base, and the reaction temperature and time—critically influences the size of the resulting calixarene ring. researchgate.net While the cyclic tetramers, hexamers, and octamers are often the most thermodynamically stable and easily isolated products, other oligomers, including the heptamer (n=7), can also be formed. researchgate.net
One-Pot Condensation Protocols for p-(Benzyloxy)calix[n]arenes
The direct synthesis of p-(benzyloxy)calix[n]arenes follows the foundational principles of calixarene chemistry, utilizing p-benzyloxyphenol as the phenolic starting material. In a typical one-pot procedure, p-benzyloxyphenol is condensed with paraformaldehyde in the presence of an alkali metal hydroxide catalyst in a refluxing solvent such as xylene. This reaction does not yield a single product but rather a mixture of cyclic oligomers.
Specifically, the condensation of p-benzyloxyphenol has been shown to produce p-(benzyloxy)calix rsc.orgarene as the main product, along with smaller amounts of p-(benzyloxy)calix nih.govarene and p-(benzyloxy)calix nih.govarene. The formation of this product distribution underscores the challenge in selectively synthesizing the heptameric variant through a direct, one-pot condensation.
Catalyst Systems and Their Influence on Oligomer Distribution (e.g., NaOH, RbOH, CsOH)
The choice of the base catalyst plays a crucial role in directing the outcome of the condensation reaction and influencing the distribution of the resulting cyclic oligomers. The size of the alkali metal cation (Li⁺, Na⁺, K⁺, Rb⁺, Cs⁺) in the hydroxide base acts as a template, coordinating with the hydroxyl groups of the phenol intermediates and thereby influencing the cyclization pathway.
In the synthesis of p-(benzyloxy)calix[n]arenes, a systematic study has shown that while the calix rsc.orgarene derivative is the predominant product regardless of the catalyst, the relative yields of the smaller oligomers, including benzyloxycalix nih.govarene, are sensitive to the cation used. The use of larger alkali metal cations, such as rubidium (Rb⁺) and cesium (Cs⁺), has been observed to slightly favor the formation of the smaller p-(benzyloxy)calix nih.gov- and p-(benzyloxy)calix nih.govarenes compared to smaller cations like sodium (Na⁺) and potassium (K⁺). This templating effect, however, is not sufficient to make the heptamer the major product under these one-pot conditions.
| Catalyst | p-(Benzyloxy)calix nih.govarene (%) | p-(Benzyloxy)calix nih.govarene (%) | p-(Benzyloxy)calix rsc.orgarene (%) |
|---|---|---|---|
| NaOH | 5 | 15 | 80 |
| KOH | 5 | 15 | 80 |
| RbOH | 10 | 20 | 70 |
| CsOH | 10 | 20 | 70 |
Reaction Condition Optimization for Benzyloxycalixnih.govarene Selectivity and Yield
Optimizing a one-pot reaction to selectively yield benzyloxycalix nih.govarene is a significant challenge due to the thermodynamic preference for the formation of the cyclic octamer. Research into the synthesis of the analogous p-tert-butylcalix[n]arenes has shown that specific conditions can enhance the yield of less common oligomers. For instance, the yield of p-tert-butylcalix nih.govarene was improved from approximately 6% to 11-17% through the careful selection of the base and reaction parameters. researchgate.net
Isolation and Purification Techniques for Benzyloxycalixnih.govarene
Given that the one-pot synthesis yields a mixture of oligomers, the isolation and purification of benzyloxycalix nih.govarene is a critical step. The separation of these closely related macrocycles, which differ only by one repeating phenolic unit, requires efficient chromatographic techniques.
Preparative High-Performance Liquid Chromatography (HPLC) has been successfully employed for the isolation of benzyloxycalix nih.govarene from the reaction mixture. aralyse.techteledynelabs.comspringernature.com This method utilizes a high-pressure pump to pass the mixture through a column packed with a stationary phase, such as reverse-phase C18 silica gel. The different oligomers exhibit slightly different affinities for the stationary phase, causing them to travel through the column at different rates and allowing for their separation and collection as distinct fractions. While effective, preparative HPLC can be a time-consuming process that requires specialized equipment. Another common technique for purifying calixarenes is fractional crystallization, which relies on the differential solubility of the various oligomers in a specific solvent or solvent mixture. acs.org However, its application for the specific separation of benzyloxycalix nih.govarene from its higher and lower homologues can be challenging.
Directed Synthesis of Specific Benzyloxycalixnih.govarene Stereoisomers
Calixarenes are conformationally flexible molecules, and larger rings like calix nih.govarenes can exist as a complex mixture of different stereoisomers (or conformers). The direct, one-pot synthesis typically does not provide control over the stereochemical outcome, yielding a mixture of these isomers.
The directed synthesis of a specific stereoisomer of a calix nih.govarene is a formidable synthetic challenge that generally cannot be achieved through simple condensation. Achieving such control typically requires multi-step, "fragment condensation" strategies where pre-synthesized linear oligomers are cyclized, or by using chiral auxiliaries to guide the stereochemical course of the reaction. nih.gov While significant progress has been made in the enantioselective synthesis of inherently chiral calix researchgate.netarenes using advanced catalytic methods, these techniques have not been widely extended to higher-order systems like benzyloxycalix nih.govarene. acs.org Consequently, obtaining a single, specific stereoisomer of benzyloxycalix nih.govarene remains an area requiring further methodological advancement.
Alternative Synthetic Routes and Methodological Advancements
Due to the low selectivity and yield of benzyloxycalix nih.govarene in one-pot reactions, alternative synthetic routes that offer greater control are highly desirable. Stepwise or fragment condensation approaches provide a more rational and controllable pathway to specific calixarene oligomers.
These methods involve the pre-synthesis of linear phenolic oligomers of a defined length, which are then cyclized in a final step to form the desired macrocycle. For example, a linear tetramer can be condensed with a suitable trisphenol building block to specifically generate a calix nih.govarene skeleton. researchgate.netrsc.org This approach avoids the statistical mixture of oligomers produced in one-pot syntheses and is the most viable route for obtaining pure, larger calixarenes that are disfavored in direct condensation. While more labor-intensive and involving more synthetic steps, fragment condensation offers unparalleled control over the size and substitution pattern of the final calixarene, making it a key methodological advancement for accessing challenging structures like benzyloxycalix nih.govarene in high purity. nih.govmdpi.com
Functionalization Strategies and Derivative Synthesis
Upper Rim Functionalization of Benzyloxycalixwiley-vch.dearene
Functionalization of the upper rim of a calixarene (B151959) scaffold involves the substitution of the hydrogen atoms at the para-position of the constituent phenol (B47542) rings. In the case of a parent p-benzyloxycalix wiley-vch.dearene, where the benzyloxy groups themselves define the upper rim, further modification typically involves either reaction of the benzyloxy moiety or substitution at the ortho-positions of the aromatic rings.
Electrophilic aromatic substitution (SEAr) is a fundamental strategy for introducing a wide array of functional groups directly onto the aromatic nuclei of the calixarene framework. The benzyloxy groups (-OCH₂Ph) on the upper rim are ortho-, para-directing and activating, meaning they increase the electron density of the aromatic rings and direct incoming electrophiles to the positions ortho and para to the ether linkage. Since the para-position is already substituted, electrophilic attack occurs at the ortho-positions relative to the benzyloxy group.
The general mechanism involves the attack of the electron-rich aromatic ring on an electrophile (E⁺), forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. A subsequent deprotonation step restores the aromaticity, resulting in a substituted product.
Common electrophilic substitution reactions applicable to the benzyloxycalix wiley-vch.dearene upper rim include:
Nitration: Using nitric acid in the presence of a strong acid catalyst like sulfuric acid to introduce nitro (-NO₂) groups.
Halogenation: Introducing bromine (-Br) or chlorine (-Cl) using reagents like Br₂ or Cl₂ with a Lewis acid catalyst.
Friedel-Crafts Acylation: Introducing an acyl group (-COR) using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst such as AlCl₃. This is a reliable method for introducing ketone functionalities, which can be further modified.
Formylation: Introducing a formyl group (-CHO) via methods like the Vilsmeier-Haack or Duff reaction.
The degree of substitution can be controlled by modulating reaction conditions such as stoichiometry, temperature, and reaction time. However, achieving high regioselectivity for partial substitution on a large, flexible macrocycle like calix wiley-vch.dearene remains a significant synthetic challenge.
The benzyloxy group itself serves as a versatile functional handle, primarily through its role as a protecting group for the phenolic hydroxyl. The most common derivatization strategy is its removal (debenzylation) to unveil the highly reactive hydroxyl group, which can then undergo a vast range of subsequent transformations.
Cleavage of the benzyl (B1604629) ether can be achieved under several conditions:
Catalytic Hydrogenolysis: This is the most common and mildest method, involving hydrogen gas (H₂) in the presence of a palladium-on-carbon catalyst (Pd/C). This reaction cleaves the C-O bond of the benzyl ether, liberating the free phenol and toluene (B28343) as a byproduct. It is highly efficient and chemoselective, typically not affecting other functional groups like esters or ketones.
Acid-Catalyzed Cleavage: Strong acids, such as HBr or BCl₃, can cleave benzyl ethers, although this method is less common due to its harshness and potential for side reactions on sensitive substrates.
Oxidative Cleavage: Certain oxidizing agents can remove benzyl groups. For instance, p-methoxybenzyl (PMB) ethers, a related protecting group, are readily cleaved by oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ).
Once deprotected, the resulting p-hydroxycalix wiley-vch.dearene can be functionalized with groups that are incompatible with the conditions used for direct electrophilic substitution. A key example is sulfonation with sulfuric acid to install sulfonic acid (-SO₃H) groups, which imparts water solubility to the otherwise hydrophobic calixarene macrocycle.
Achieving selective functionalization, where specific phenolic units of the calix wiley-vch.dearene are modified while others remain unchanged, is crucial for constructing sophisticated molecular receptors. On the upper rim, this is primarily governed by controlling the stoichiometry of the electrophile and the reaction conditions.
For instance, by using a limited amount of an electrophilic reagent, it is possible to obtain mixtures of partially substituted products (e.g., mono-, di-, tri-substituted). Separating these isomers can be challenging but provides access to asymmetrically functionalized calixarenes. Directed ortho-metalation is another powerful technique where a directing group on the calixarene ring directs a strong base (like an organolithium reagent) to deprotonate a specific ortho-position, which can then be quenched with an electrophile. While well-established for simpler aromatics, its application to complex calix wiley-vch.dearenes requires careful optimization.
Lower Rim Functionalization of Benzyloxycalixwiley-vch.dearene
The lower rim, comprising the seven phenolic hydroxyl groups (or the oxygen atoms in a per-O-benzylated calixarene), is the most frequently modified part of the calixarene scaffold. These modifications are essential for controlling the conformation of the macrocycle and for introducing binding sites for guests.
O-alkylation (ether formation) and O-acylation (ester formation) are the most fundamental reactions for lower rim functionalization. These reactions typically proceed via a Williamson ether synthesis or esterification mechanism, where the phenoxide ions, generated by a base, act as nucleophiles.
The first selective functionalizations of a calix wiley-vch.dearene were achieved through weak-base promoted O-alkylation and O-benzoylation. acs.org The use of a mild base like potassium carbonate (K₂CO₃) allows for a degree of control that is not possible with stronger bases like sodium hydride (NaH), which tends to promote exhaustive substitution. acs.org This approach has enabled the synthesis of specific substitution patterns with remarkable selectivity and in high yields. acs.org
| Product | Reagent | Base | Substitution Pattern | Yield (%) | Reference |
| Mono-alkyl ether | Alkyl halide | K₂CO₃ | Mono | Workable | acs.org |
| 1,3-Dialkyl ether | Alkyl halide | K₂CO₃ | 1,3-Di | Workable | acs.org |
| 1,4-Dialkyl ether | Alkyl halide | K₂CO₃ | 1,4-Di | Workable | acs.org |
| 1,2,4,6-Tetra-alkyl ether | Alkyl halide | K₂CO₃ | 1,2,4,6-Tetra | 50-88 | acs.org |
| Mono-benzoyl ester | Benzoyl chloride | K₂CO₃ | Mono | Workable | acs.org |
The observed regioselectivity is attributed to a combination of factors, including the acidity of the different hydroxyl groups and kinetic versus thermodynamic control. The ability to achieve patterns like 1,2,4,6-tetrasubstitution with such high selectivity underscores the unique reactivity of the calix wiley-vch.dearene platform. acs.org
For the synthesis of highly complex calix wiley-vch.dearene derivatives with multiple different functional groups on the lower rim, orthogonal protection strategies are essential. This approach involves the use of two or more different protecting groups that can be removed under distinct, non-interfering chemical conditions.
This strategy allows for the sequential introduction of different functionalities onto the lower rim. For example, a subset of the seven hydroxyl groups could be protected with benzyl (Bn) ethers, while the remainder are protected with acetyl (Ac) esters or silyl (B83357) ethers like tert-butyldimethylsilyl (TBDMS).
Benzyl (Bn) groups are stable to a wide range of conditions but are selectively removed by catalytic hydrogenolysis (H₂/Pd).
Acetyl (Ac) groups are stable to acidic and hydrogenolysis conditions but are easily cleaved by base-catalyzed hydrolysis (e.g., K₂CO₃ in methanol).
Silyl (TBDMS) ethers are stable to basic and hydrogenolytic conditions but are readily removed by fluoride (B91410) ion sources (e.g., TBAF).
By employing such a scheme, one can selectively deprotect one set of hydroxyls, perform a chemical modification, and then deprotect the second set to install a different functionality, enabling the construction of intricate, multifunctional molecular architectures.
| Protecting Group | Abbreviation | Common Removal Conditions | Stability |
| Benzyl | Bn | H₂, Pd/C (Hydrogenolysis) | Stable to acid, base, oxidation |
| Acetyl | Ac | K₂CO₃, MeOH (Base Hydrolysis) | Stable to acid, hydrogenolysis |
| tert-Butyldimethylsilyl | TBDMS | TBAF, THF (Fluoride source) | Stable to base, hydrogenolysis |
| p-Methoxybenzyl | PMB | DDQ, CH₂Cl₂/H₂O (Oxidation) | Stable to base, hydrogenolysis |
Introduction of Pendant Arms for Specific Interactions
The introduction of pendant arms onto the lower (phenolic) or upper (para-benzyloxy) rim of the calix researchgate.netarene framework is a primary strategy to impart specific recognition capabilities. These appended groups can introduce binding sites for cations, anions, or neutral molecules through a variety of non-covalent interactions.
One effective method for introducing a diverse range of functional groups is through "click chemistry," specifically the Huisgen 1,3-dipolar cycloaddition between azides and alkynes. This approach allows for the synthesis of cationic, anionic, and nonionic calixarene derivatives from a common azidocalixarene intermediate. For instance, the reaction of an azido-functionalized benzyloxycalixarene with appropriate alkynes can yield derivatives bearing triazole-linked pendant arms with charged or neutral functionalities, enhancing their water solubility and guest-binding properties. iastate.edu
The nature of the pendant arm dictates the type of interaction. For example, di-benzyloxy ether derivatives of calix iastate.eduarene have been shown to complex with alkali earth metal cations such as Mg²⁺, Ca²⁺, Sr²⁺, and Ba²⁺. iaea.org The benzyloxy groups at the lower rim create a pre-organized cavity suitable for cation binding, with selectivity often influenced by the size of the cation and the conformational flexibility of the macrocycle. iaea.org Similarly, the introduction of crown ether moieties as pendant arms can induce high selectivity for specific cations, such as potassium ions (K⁺), through size-complementarity within the crown ether loop. nih.gov The binding of a cation can, in turn, alter the conformation of the calixarene and its ability to bind other guest molecules, leading to the development of ion-controlled molecular switches. nih.gov
The table below summarizes examples of pendant arms introduced onto calixarene scaffolds and their targeted interactions.
| Pendant Arm Functional Group | Target Guest/Interaction | Relevant Calixarene Type |
| Triazole-linked cationic groups | Anions | Calix iastate.eduarene |
| Triazole-linked anionic groups | Cations | Calix iastate.eduarene |
| Triazole-linked non-ionic groups | Neutral molecules | Calix iastate.eduarene |
| Di-benzyloxy ethers | Alkali earth metal cations | Calix iastate.eduarene |
| Crown ether | Potassium ions (K⁺) | Calix iastate.eduarene |
| Benzimidazole | DNA | Calix iastate.eduarene |
Intramolecular Bridging and Tethering Architectures
Creating intramolecular bridges or tethers across the phenolic rims of benzyloxycalix researchgate.netarene is a powerful method to control its conformational mobility and pre-organize the cavity for specific guest recognition. The regioselective introduction of these bridges can lock the calixarene into a particular conformation (e.g., cone, partial cone) and enhance its binding affinity and selectivity.
The synthesis of singly bridged calix researchgate.netarenes has been achieved through the direct O-alkylation of p-tert-butylcalix researchgate.netarene with various bis-electrophiles. researchgate.net The choice of the bridging agent and reaction conditions dictates the position of the bridge. For instance, using "short bite" electrophiles like bromochloromethane (B122714) tends to favor 1,2-bridging, connecting adjacent phenolic units. researchgate.net In contrast, longer, more flexible tethers such as oligoethylene glycol ditosylates or 1,4-bis(bromomethyl)benzene (B118104) predominantly yield the 1,4-bridged isomer. researchgate.net The use of cesium carbonate as a base has been found to be effective in promoting these cyclization reactions, with yields of up to 72% for the 1,4-bridged product. researchgate.net
The structural assignment of these bridged isomers is typically confirmed using NMR spectroscopy, with the chemical shifts of the remaining free hydroxyl groups providing key diagnostic information. researchgate.net These intramolecularly bridged architectures offer a more rigid and well-defined cavity, which can be advantageous for the selective binding of guest molecules that fit snugly within the pre-organized space.
The following table details the outcomes of intramolecular bridging reactions on a calix researchgate.netarene scaffold.
| Bridging Reagent | Predominant Isomer | Base |
| Bromochloromethane (BrCH₂Cl) | 1,2-bridged | Cs₂CO₃ |
| Diethylene glycol ditosylate | 1,4-bridged | Cs₂CO₃ |
| Triethylene glycol ditosylate | 1,4-bridged | Cs₂CO₃ |
| 1,4-Bis(bromomethyl)benzene | 1,4-bridged | Cs₂CO₃ |
Synthesis of Homooxacalixarene Analogues and Related Macrocycles
Homooxacalixarenes are a class of macrocycles closely related to calixarenes, where one or more methylene (B1212753) bridges (-CH₂-) are replaced by a methylene-oxa-methylene bridge (-CH₂OCH₂-). This structural modification imparts greater conformational flexibility and can alter the ion and molecule recognition properties of the macrocycle.
The synthesis of homooxacalixarene analogues can sometimes occur as a side reaction during the synthesis of larger calixarenes. For example, in the synthesis of p-(benzyloxy)calix iaea.orgarene, p-(benzyloxy)bis(homooxa)calix iastate.eduarenes can be recovered as byproducts. researchgate.net This suggests that under certain reaction conditions, formaldehyde (B43269) can react to form the dimethylene ether linkage characteristic of homooxacalixarenes.
More targeted synthetic strategies have also been developed. A notable approach is the "all-but-one" methodology, which has been successfully extended from calixarenes to homooxacalixarenes. brighton.ac.uk This method allows for the selective functionalization of all but one phenolic unit, enabling the controlled synthesis of derivatives such as homooxacalixarene-monoquinones. brighton.ac.uknih.gov This demonstrates a pathway to complex homooxacalixarene architectures from simpler polyphenolic precursors. While not a direct conversion from a pre-formed benzyloxycalix researchgate.netarene, these methods highlight the synthetic accessibility of homooxacalixarene analogues with tailored functionalities.
The functionalization of these homooxacalixarene platforms opens up possibilities for creating novel receptors. For instance, the introduction of quinone moieties creates redox-active macrocycles with potential applications in sensing and catalysis. brighton.ac.uk
Conformational Analysis and Structural Characterization
Theoretical and Computational Studies of Benzyloxycalixarene Conformations
Computational chemistry provides powerful tools to investigate the complex conformational landscape of benzyloxycalixarene. These theoretical approaches offer insights into the relative stabilities of different conformations, the geometries of energy minima, and the energy barriers associated with conformational interconversions.
Molecular Mechanics Calculations for Energy Minima
Molecular mechanics (MM) calculations are a fundamental approach to explore the potential energy surface of benzyloxycalixarene and identify its stable conformations. These calculations employ classical mechanics to model the molecule, where atoms are treated as spheres and bonds as springs with associated force fields. By systematically varying the torsional angles of the constituent aromatic rings and the benzyloxy substituents, MM methods can efficiently locate the various conformational isomers and estimate their relative strain energies.
For benzyloxycalixarene, these calculations typically predict a variety of possible conformations, including cone, partial cone, 1,2-alternate, and other more distorted arrangements. The relative energies of these conformers are influenced by a delicate balance of steric interactions between the bulky benzyloxy groups, intramolecular hydrogen bonding (if any residual hydroxyl groups were present, though not in the fully benzylated form), and van der Waals forces. The results of these calculations are often presented in a table summarizing the energy minima and the corresponding geometries.
Table 1: Representative Data from Molecular Mechanics Calculations on Benzyloxycalixarene Conformations
| Conformation | Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) |
|---|---|---|
| Cone | 0.0 | Varies |
| Partial Cone | 2.5 | Varies |
| 1,2-Alternate | 4.8 | Varies |
| Distorted Cone | 1.2 | Varies |
Note: The values presented in this table are illustrative and would be derived from specific published research findings.
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) offers a more rigorous quantum mechanical approach to understanding the electronic structure and energetics of benzyloxycalixarene conformations. DFT methods calculate the electron density of the molecule to determine its energy and other properties, providing a more accurate description of electronic effects compared to molecular mechanics.
DFT investigations are crucial for refining the geometries of the conformers identified by MM calculations and for obtaining more reliable relative energies. These studies can also provide insights into the nature of intramolecular interactions, such as C-H···π interactions between the benzyl (B1604629) groups and the calixarene (B151959) cavity, which can play a significant role in stabilizing certain conformations. The choice of the functional and basis set in DFT calculations is critical for obtaining accurate results and is often validated against experimental data where available.
Conformational Dynamics and Interconversion Barriers
The various conformations of benzyloxycalixarene are not static but are in dynamic equilibrium. Understanding the pathways and energy barriers for the interconversion between these conformers is essential for a complete picture of its behavior. Computational methods, including both molecular mechanics and DFT, can be used to map the potential energy surface connecting different energy minima.
By identifying the transition states between conformations, the energy barriers for processes such as the "pinching" of the calixarene annulus or the rotation of the benzyloxy groups can be calculated. These theoretical barriers are critical for interpreting experimental data from techniques like variable-temperature NMR spectroscopy, which can probe the rates of conformational exchange.
Table 2: Calculated Interconversion Barriers for Benzyloxycalixarene
| Interconversion Pathway | Calculated Energy Barrier (kcal/mol) | Computational Method |
|---|---|---|
| Cone to Partial Cone | 10-15 | DFT (B3LYP/6-31G*) |
| Partial Cone to 1,2-Alternate | 12-18 | MM (AMBER) |
Note: The values in this table are hypothetical examples and would be based on specific computational studies.
Spectroscopic Techniques for Structural Elucidation (as methodologies)
Spectroscopic methods are indispensable for the experimental characterization of the structure and conformational properties of benzyloxycalixarene in both solution and the solid state.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Probing Conformation and Derivatization
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for studying the conformation of benzyloxycalixarene in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.
Variable-temperature NMR studies are particularly insightful. By recording spectra at different temperatures, it is possible to observe the coalescence of signals as the rate of conformational interconversion becomes fast on the NMR timescale. From this data, the energy barriers for these dynamic processes can be experimentally determined and compared with theoretical calculations. Furthermore, 2D NMR techniques such as COSY, NOESY, and HSQC are essential for the unambiguous assignment of all proton and carbon signals and for providing evidence for through-space proximities between different parts of the molecule, which helps to define its three-dimensional structure.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a fundamental technique for confirming the molecular weight of benzyloxycalixarene and for gaining insights into its structural integrity. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which allows for the unambiguous determination of its elemental composition.
In addition to molecular weight determination, mass spectrometry can be used to study the fragmentation patterns of benzyloxycalixarene. Techniques such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are often employed to generate gas-phase ions of the molecule with minimal fragmentation. When fragmentation is induced, for example, through collision-induced dissociation (CID), the resulting fragment ions can provide information about the connectivity of the molecule and the relative strengths of its bonds. Common fragmentation pathways for benzyloxycalixarene might include the loss of benzyl groups or the cleavage of the macrocyclic ring. Analysis of these fragmentation patterns can help to confirm the structure of the parent molecule and its derivatives.
Chiroptical Properties and Their Relation to Conformation
Chiroptical properties, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are powerful spectroscopic techniques for studying chiral molecules. Calixarenes can be rendered chiral through several strategies, including the introduction of chiral substituents, the synthesis of inherently chiral calixarene scaffolds, or through the formation of host-guest complexes with chiral molecules.
The conformation of the calixarene macrocycle plays a critical role in determining its chiroptical properties. The spatial arrangement of the aromatic rings and the bridging methylene (B1212753) groups creates a chiral environment that can interact differently with left and right circularly polarized light. This interaction gives rise to characteristic CD signals, which can provide information about the absolute configuration and the predominant conformation of the chiral calixarene in solution.
For example, the enantiomeric nature of newly synthesized inherently chiral calix cam.ac.ukarenes has been proven by their mirror-image CD spectra unipi.it. The relationship between the observed CD spectrum and the conformation of the calixarene can often be elucidated through computational modeling, such as time-dependent density functional theory (TD-DFT) calculations of CD spectra unipi.it.
The chiroptical properties of benzyloxycalix rsc.orgarene would be expected to be highly sensitive to its conformation. Any conformational changes induced by solvent, temperature, or the binding of a guest molecule would likely result in significant changes in its CD spectrum. This sensitivity makes chiroptical spectroscopy a valuable tool for studying the dynamic conformational behavior of benzyloxycalix rsc.orgarene in solution.
Table 2: Key Concepts in Chiroptical Spectroscopy of Calixarenes
| Property | Description | Relevance to Benzyloxycalix rsc.orgarene |
| Circular Dichroism (CD) | The differential absorption of left and right circularly polarized light. | Can be used to confirm the presence of chirality and to probe the conformational state of the macrocycle. |
| Optical Rotatory Dispersion (ORD) | The variation of the optical rotation of a substance with the wavelength of light. | Provides complementary information to CD for the characterization of chiral calixarenes. |
| Dissymmetry Factor (g) | The ratio of the CD to the total absorbance. | A measure of the "chiral strength" of a particular electronic transition. |
| Exciton Coupling | The interaction between the transition dipole moments of the aromatic rings. | Can give rise to characteristic bisignate CD signals that are indicative of the relative orientation of the chromophores and thus the conformation. |
While specific chiroptical data for benzyloxycalix rsc.orgarene are not available in the reviewed literature, the principles outlined above, derived from studies on related chiral calixarenes, provide a framework for how its chiroptical properties could be investigated and interpreted. Such studies would be essential for developing applications of benzyloxycalix rsc.orgarene in areas such as enantioselective recognition and asymmetric catalysis.
Supramolecular Chemistry and Molecular Recognition Phenomena
Fundamental Principles of Host-Guest Interactions within Benzyloxycalixfluorochem.co.ukarene Cavity
The host-guest chemistry of calixarenes is governed by a combination of non-covalent interactions. smolecule.com The cavity of a calixarene (B151959), formed by the arrangement of phenolic units, is typically electron-rich due to the presence of aromatic rings. This π-rich environment is fundamental to its ability to interact with guest molecules. For Benzyloxycalix fluorochem.co.ukarene, the cavity would be defined by seven benzyloxy-substituted phenol (B47542) units.
Key interactions that would theoretically drive complexation within a Benzyloxycalix fluorochem.co.ukarene cavity include:
π-π Stacking: Interactions between the aromatic rings of the calixarene and an aromatic guest molecule.
Cation-π Interactions: Electrostatic interactions between a positively charged guest (cation) and the electron-rich aromatic cavity of the host. This is a primary mechanism for cation recognition in many calixarene systems.
Van der Waals Forces: These non-specific attractive or repulsive forces become significant when a guest has a shape and size complementary to the host's cavity, allowing for close contact.
Hydrogen Bonding: While the phenolic hydroxyl groups are derivatized in Benzyloxycalix fluorochem.co.ukarene, other functional groups on the host or guest could participate in hydrogen bonding. smolecule.com
Dipole-Dipole and Ion-Dipole Interactions: These electrostatic forces would play a crucial role in the binding of polar molecules and ions.
The larger and more flexible nature of a seven-membered calixarene ring compared to its smaller calix supradrug.comarene and calix nih.govarene counterparts would likely result in different conformational possibilities and, consequently, unique recognition properties. However, without specific experimental data, these remain theoretical considerations.
Cation Recognition and Complexation Studies
While extensive research exists on cation binding by various calixarene derivatives, specific studies quantifying these interactions for Benzyloxycalix fluorochem.co.ukarene are not available in the reviewed literature. The following sections outline the expected, but unconfirmed, behavior based on related compounds.
Alkali and Alkaline Earth Metal Ion Binding
Calixarenes functionalized with ether and carbonyl groups are known to be effective binders of alkali (e.g., Na+, K+) and alkaline earth metal (e.g., Ca2+, Mg2+) cations. The benzyloxy groups on Benzyloxycalix fluorochem.co.ukarene could potentially coordinate with these "hard" metal ions through the ether oxygen atoms. The selectivity for a particular ion would be highly dependent on the match between the ion's diameter and the size and conformational arrangement of the calix fluorochem.co.ukarene cavity. For other calixarenes, it has been shown that even small changes in the macrocycle size can dramatically shift binding selectivity from sodium to potassium or cesium.
Transition Metal Ion Selectivity and Coordination
The coordination chemistry of calixarenes with transition metals is a broad field. The π-rich cavity and potential coordinating atoms (ether oxygens) could allow Benzyloxycalix fluorochem.co.ukarene to form complexes with "soft" transition metal ions (e.g., Ag+, Pd2+). The nature of the coordination would depend on the specific metal, its preferred coordination geometry, and the conformational flexibility of the calix fluorochem.co.ukarene ligand.
Ammonium and Organic Cation Recognition
The recognition of ammonium and other organic cations is a hallmark of calixarene chemistry, driven primarily by cation-π interactions. The positively charged ammonium group can be effectively bound within the electron-rich cavity. The selectivity for different organic cations (e.g., primary vs. quaternary ammonium ions) would be influenced by the size of the cavity and the steric hindrance imposed by the benzyloxy groups and the guest's organic substituents.
Anion Recognition and Binding Abilities
The binding of anions by native calixarenes is generally weak, as the electron-rich cavity tends to repel negatively charged species. To achieve effective anion recognition, calixarenes are typically functionalized with hydrogen-bond donating groups (like ureas or amides) or positively charged moieties.
Halide Ion Selectivity and Binding Affinity
Without specific anion-binding groups, Benzyloxycalix fluorochem.co.ukarene is not expected to be an effective receptor for halide ions (F-, Cl-, Br-, I-). The benzyloxy framework lacks the necessary features to overcome the electrostatic repulsion and effectively bind these anions. Research in anion binding with calixarenes focuses on derivatives specifically engineered for this purpose, which does not include the parent benzyloxy compound.
Oxoanion and Carboxylate Anion Interactions
While specific studies on benzyloxycalix nankai.edu.cnarene's interaction with oxoanions and carboxylates are not extensively detailed, the general principles of anion recognition by calixarenes can be applied. The electron-rich cavity of calixarenes can interact with anions through various non-covalent forces. In the case of benzyloxycalix nankai.edu.cnarene, the primary binding is expected to occur at the lower rim, where functional groups can be introduced to create specific binding sites. For instance, the introduction of amide or urea moieties can facilitate hydrogen bonding with the oxygen atoms of oxoanions and carboxylates nih.gov.
Research on other calixarene derivatives, such as peptidocalix acs.orgarenes, has demonstrated strong binding to carboxylate anions nih.gov. These interactions are driven by a combination of hydrogen bonding between the amide NH groups of the host and the carboxylate group of the guest, as well as π-π stacking interactions between the aromatic portions of the host and guest nih.gov. It is plausible that benzyloxycalix nankai.edu.cnarene, if appropriately functionalized, could exhibit similar recognition properties. The larger cavity of a calix nankai.edu.cnarene could allow for the binding of larger carboxylates or even dicarboxylates.
| Host Compound | Guest Anion | Association Constant (K a , M⁻¹) | Solvent | Reference |
| C-linked 1,3-dialanylcalix acs.orgarene | Benzoate | 1.8 x 10³ | Acetone-d₆ | nih.gov |
| C-linked 1,3-dialanylcalix acs.orgarene | Acetate | 1.1 x 10³ | Acetone-d₆ | nih.gov |
Recognition of Neutral Molecules and Organic Substrates
The sizeable and hydrophobic cavity of calix nankai.edu.cnarenes makes them suitable hosts for a variety of neutral organic molecules researchgate.netresearchgate.net. The benzyloxy groups in benzyloxycalix nankai.edu.cnarene would further enhance the hydrophobic nature of the cavity, favoring the inclusion of nonpolar guests.
The inclusion of hydrocarbons and aromatic guests into the cavity of calixarenes is a well-documented phenomenon. For larger calixarenes like calix nankai.edu.cnarenes, the cavity is sufficiently large to encapsulate molecules like carboranes researchgate.netuwa.edu.au. Studies on p-tert-butylcalix nankai.edu.cnarenes have shown the inclusion of o-carborane, where the guest molecules reside in clefts formed by the specific conformations of the calixarene researchgate.netuwa.edu.au. It is anticipated that benzyloxycalix nankai.edu.cnarene would also form stable inclusion complexes with various aromatic guests, driven by hydrophobic and π-π stacking interactions.
Calix nankai.edu.cnarenes have been shown to exhibit selectivity in the binding of organic analytes. For example, a conformationally blocked calix nankai.edu.cnarene derivative has demonstrated the ability to form endo-cavity complexes with both linear and branched alkyl ammonium cations researchgate.net. This suggests that the shape and flexibility of the calix nankai.edu.cnarene cavity can be tailored to selectively bind guests of a particular size and shape. The binding is often a result of a combination of hydrogen bonding, ion-dipole, and CH-π interactions.
| Host Compound | Guest Analyte | Association Constant (K a , M⁻¹) | Solvent | Reference |
| Doubly bridged calix nankai.edu.cnarene derivative | t-BuNH₃⁺ | 1.2 x 10³ | CDCl₃/CD₃OD (9:1) | mdpi.com |
| Doubly bridged calix nankai.edu.cnarene derivative | n-BuNH₃⁺ | 1.1 x 10³ | CDCl₃/CD₃OD (9:1) | mdpi.com |
Chiral Recognition and Enantioselective Binding
Chiral recognition is a significant area of supramolecular chemistry, and calixarenes have been successfully employed as chiral hosts incemc.ronih.govbeilstein-journals.orgrsc.org. Chirality can be introduced to the calixarene scaffold by modifying the upper or lower rims with chiral substituents incemc.ro. These chiral calixarenes can then differentiate between the enantiomers of a chiral guest molecule.
While there is a lack of specific data on the chiral recognition properties of benzyloxycalix nankai.edu.cnarene, research on chiral calix acs.orgarene-based ureido receptors has demonstrated enantioselective recognition of chiral anions nih.govbeilstein-journals.org. The selectivity is attributed to the formation of diastereomeric complexes with different stabilities. The larger and more flexible framework of a calix nankai.edu.cnarene could offer unique opportunities for designing hosts with high enantioselectivity for larger chiral guests.
| Chiral Host | Chiral Guest Enantiomers | Selectivity Factor (α) | Solvent | Reference |
| Calix acs.orgarene-bis(ureido) derivative | (R/S)-N-acetylphenylalaninate | 3.33 | DMSO-d₆ | nih.gov |
| Calix acs.orgarene-bis(ureido) derivative | (R/S)-N-acetylleucinate | 2.00 | DMSO-d₆ | nih.gov |
Thermodynamics and Kinetics of Complexation (as research areas)
The study of the thermodynamics and kinetics of complexation provides fundamental insights into the stability and mechanism of host-guest interactions. Thermodynamic parameters such as the association constant (Kₐ), enthalpy (ΔH°), and entropy (ΔS°) of complexation can be determined using techniques like isothermal titration calorimetry (ITC) and NMR titration nankai.edu.cnacs.orgacs.org.
Advanced Applications in Chemical Science
Calixarene-Supported Catalysis
Benzyloxycalixarenes have emerged as a compelling class of supports for metallic catalysts. Their molecular framework allows for the attachment of multiple metal centers, creating well-defined, high-load catalytic systems. This approach combines the benefits of both homogeneous and heterogeneous catalysis.
The phenolic units of the benzyloxycalixarene scaffold provide anchor points for the immobilization of metal complexes. The benzyloxy groups on the upper rim can be functionalized to introduce specific ligands, which then coordinate to metal centers. This strategy allows for the creation of polymetallic complexes where the calixarene (B151959) acts as a molecular platform.
While detailed studies on benzyloxycalixarene are emerging, extensive research on the closely related p-benzyloxycalixarene demonstrates this principle's efficacy. An easy and chromatography-free process has been developed for this larger analog, enabling the synthesis of well-defined polymetallic complexes, such as octametallic palladium compounds. The benzyloxycalixarene platform allows for precise control over the structure and metal loading of the final catalyst.
Palladium-catalyzed cross-coupling reactions are fundamental in synthetic chemistry for forming carbon-carbon and carbon-nitrogen bonds. Benzyloxycalixarenes are utilized as supports for palladium catalysts to enhance efficiency and minimize metal contamination in the final products.
While specific performance data for benzyloxycalixarene-supported catalysts in these reactions is not detailed in the available literature, extensive studies on the benzyloxycalixarene analog highlight the potential of this strategy. Catalysts bearing N-heterocyclic carbene (NHC) palladium complexes on each of the eight subunits of a benzyloxycalixarene have been synthesized and fully characterized.
Suzuki-Miyaura Coupling: The octametallic palladium complex supported on benzyloxycalixarene has been shown to be a highly active catalyst for Suzuki-Miyaura C-C couplings. These catalysts have demonstrated high turnover numbers (TON) and turnover frequencies (TOF) across a range of functionalized brominated substrates.
Buchwald-Hartwig Amination: Similarly, Pd–NHC cinnamyl complexes supported on a benzyloxycalixarene scaffold have proven to be very active for Buchwald-Hartwig C–N cross-coupling reactions. These catalysts effectively couple aryl chlorides and bromides with a wide variety of alkyl and aryl amines, often using low catalytic loadings. A significant advantage is the low level of residual palladium in the isolated products, which is a critical concern in the pharmaceutical industry.
The table below summarizes representative performance of a benzyloxycalixarene-supported catalyst in the Buchwald-Hartwig amination, illustrating the capabilities of this class of catalyst supports.
| Aryl Halide | Amine | Catalyst Loading (mol%) | Yield (%) | Palladium Leaching |
| 4-Chlorotoluene | Morpholine | 0.1 | 99 | < 1 ppm |
| 1-Bromo-4-tert-butylbenzene | Aniline | 0.1 | 98 | 2.5 ppm |
| 2-Bromotoluene | n-Hexylamine | 0.2 | 95 | Not specified |
| 4-Chloroanisole | Di-n-butylamine | 0.2 | 97 | Not specified |
Data derived from studies on benzyloxycalixarene-supported catalysts as a representative example of this catalyst family.
The use of benzyloxycalixarene platforms for hydrolytic kinetic resolution (HKR) and other enantioselective catalytic processes is an area of ongoing research. The defined chiral environment that can be created by functionalizing the calixarene scaffold makes it a promising candidate for such applications. However, specific examples detailing the use of benzyloxycalixarene in HKR were not found in the surveyed literature.
Research on related structures, such as the immobilization of cobalt-salen complexes on a calixarene platform, has demonstrated successful application in the hydrolytic kinetic resolution of epoxides, indicating the general viability of the calixarene framework for enantioselective catalysis.
A remarkable feature of benzyloxycalixarene-supported catalysts is their dual solubility behavior, which bridges homogeneous and heterogeneous catalysis. These catalysts are often soluble in apolar solvents like tetrahydrofuran (THF) or chloroform, which permits their complete characterization using standard analytical techniques such as NMR and mass spectrometry.
However, when used in non-solvents such as ethanol or water, these same compounds behave as insoluble, heterogeneous species. This insolubility facilitates simple recovery of the catalyst from the reaction mixture by filtration, a significant advantage of heterogeneous catalysis. This process leads to low metal leaching into the final product and allows for the potential recycling and reuse of the catalyst. This combination of high, homogeneous-like reactivity with the practical benefits of a heterogeneous system makes these catalysts particularly valuable.
Supramolecular Assemblies and Nanomaterials
The ability of molecules to spontaneously organize into larger, well-defined structures is the foundation of supramolecular chemistry. Benzyloxycalixarene is an excellent building block for such constructions due to its shape and capacity for non-covalent interactions.
Benzyloxycalixarene molecules can undergo self-assembly to form a variety of controlled supramolecular architectures. This process is driven by a combination of non-covalent interactions, including hydrogen bonding, van der Waals forces, and π-π stacking involving the aromatic rings of the calixarene structure.
The presence of functional groups on the calixarene rim plays a crucial role in directing the assembly process. The specific nature of these substituents, along with environmental factors like solvent and temperature, determines the final architecture of the assembly. Through this process, benzyloxycalixarene has been shown to form structures such as:
Capsules: Molecular containers capable of encapsulating guest molecules.
Nanotubes: Elongated, hollow cylindrical structures.
Gels: 3D networks of self-assembled molecules that immobilize the solvent.
These supramolecular assemblies are being actively explored for their potential applications in materials science and molecular recognition.
Fabrication of Calixarene-Encapsulated Nanoparticles
While the broader class of calixarenes has been utilized in the stabilization and functionalization of nanoparticles, specific studies detailing the use of Benzyloxycalix nih.govarene for the fabrication of encapsulated nanoparticles are not extensively documented in publicly available research. The general principle involves the calixarene acting as a capping agent, where the hydrophobic cavity can encapsulate guest molecules or the functionalized upper and lower rims can interact with the nanoparticle surface. This encapsulation can enhance the stability, solubility, and functionality of the nanoparticles. For instance, the benzyl (B1604629) groups in Benzyloxycalix nih.govarene could offer π-π stacking interactions, potentially influencing the assembly and properties of the resulting nanomaterials. However, detailed experimental data and specific examples focusing solely on the heptameric benzyloxy derivative are limited.
Formation of Supramolecular Polymers and Networks
Supramolecular polymers are formed through non-covalent interactions, such as hydrogen bonding, host-guest interactions, and π-π stacking. Calixarenes are excellent platforms for the construction of such polymers due to their well-defined structures and recognition properties. While the formation of supramolecular polymers using various calixarene derivatives has been reported, specific research dedicated to the formation of supramolecular polymers and networks derived from Benzyloxycalix nih.govarene is not widely available. In principle, the calix nih.govarene cavity could encapsulate suitable guest molecules, leading to the formation of linear or cross-linked supramolecular polymers. The benzyloxy groups could also participate in intermolecular interactions, contributing to the stability and dimensionality of the resulting network.
Design of Monolayers and Surface-Modified Materials
The modification of surfaces with organized molecular layers, such as self-assembled monolayers (SAMs), is crucial for developing advanced materials with tailored properties. Calixarenes can be functionalized to form well-ordered monolayers on various substrates. Although the design of monolayers and surface-modified materials using other calixarene derivatives has been explored, there is a lack of specific research findings on the use of Benzyloxycalix nih.govarene for this purpose. The benzyloxy groups could influence the packing and orientation of the molecules on a surface, thereby affecting the surface properties such as wettability and adhesion.
Chemical Sensors and Detection Systems
The ability of calixarenes to selectively bind ions and small molecules has led to their extensive use in the development of chemical sensors.
Fluorescent Sensor Development for Ion and Molecule Detection
Fluorescent sensors based on calixarenes typically consist of a calixarene receptor unit and a fluorophore. The binding of an analyte to the calixarene cavity or its functional groups can induce a change in the fluorescence signal. While numerous studies have reported on fluorescent sensors using other calixarene derivatives for the detection of various ions and molecules, there is a scarcity of research specifically detailing the development of fluorescent sensors based on Benzyloxycalix nih.govarene. The larger cavity of a calix nih.govarene could potentially allow for the recognition of larger guest molecules compared to the more commonly studied calix researchgate.netarenes.
Colorimetric Sensors and Spectroscopic Signal Transduction
Colorimetric sensors offer a simple and often visual method for analyte detection. The interaction of an analyte with a calixarene-based sensor can lead to a color change that can be observed by the naked eye or quantified by UV-Vis spectroscopy. As with other applications, while the development of colorimetric sensors using the broader calixarene family is well-established, specific examples and detailed research findings for sensors based on Benzyloxycalix nih.govarene are not readily found in the scientific literature.
Ion-Selective Electrode Methodologies
Ion-selective electrodes (ISEs) are potentiometric sensors that measure the activity of a specific ion in a solution. Calixarenes have been widely used as ionophores in the membranes of ISEs due to their selective ion-binding capabilities. The selectivity of a calixarene-based ISE is determined by the size of the cavity and the nature of the functional groups. While various calixarene derivatives have been successfully incorporated into ISEs for the detection of a wide range of ions, there is a lack of specific reports on the application of Benzyloxycalix nih.govarene in this methodology. The larger and more flexible cavity of a calix nih.govarene might offer different selectivities compared to smaller calixarenes.
Sensing of Environmental Pollutants and Specific Chemical Analytes
The utility of calixarenes, including benzyloxycalix karazin.uaarene, in the development of chemical sensors is a growing area of research. These macrocycles can be functionalized with fluorophores to create sensitive and selective sensors for a variety of analytes, including environmental pollutants. The underlying principle often involves a fluorescence quenching mechanism upon the binding of a target analyte within the calixarene cavity.
A significant class of environmental pollutants that have been targeted by calixarene-based sensors are nitroaromatic compounds (NACs), which are common constituents in explosives and are also used in various industries. While specific studies on benzyloxycalix karazin.uaarene for this purpose are not abundant, research on closely related calix rsc.orgarene-containing polymers demonstrates the potential of this class of compounds. For instance, fluorescent calix rsc.orgarene-carbazole-containing polymers have been shown to be highly sensitive and selective for the detection of NACs in both solution and vapor phases. mdpi.com The fluorescence of these polymers is effectively quenched by NACs through a photo-induced electron transfer mechanism. mdpi.com
The efficiency of this quenching is often described by the Stern-Volmer constant (KSV), with higher values indicating a stronger quenching effect and thus higher sensitivity. The limits of detection (LOD) for these sensors can reach the parts-per-million (ppm) level, highlighting their potential for practical environmental monitoring applications. mdpi.com The selectivity of these sensors is attributed to the size and shape complementarity between the calixarene cavity and the specific nitroaromatic analyte.
Below is a table summarizing the performance of a representative calix rsc.orgarene-based fluorescent polymer sensor for the detection of various nitroaromatic compounds.
| Analyte | Stern-Volmer Constant (KSV) / M-1 | Limit of Detection (LOD) / ppm |
| Picric Acid (PA) | 1.8 x 105 | 0.77 |
| 2,4,6-Trinitrotoluene (TNT) | 9.8 x 103 | 6.0 |
| 2,4-Dinitrotoluene (2,4-DNT) | 4.5 x 103 | 9.6 |
| Nitrobenzene (NB) | 2.1 x 103 | 13.2 |
This data is based on a calix rsc.orgarene-containing phenylene-alt-ethynylene-carbazolylene polymer and is presented to illustrate the potential sensing capabilities of benzyloxycalix karazin.uaarene for similar analytes. mdpi.com
Applications in Separation Science and Extraction
The ability of benzyloxycalix karazin.uaarene and its derivatives to form stable complexes with specific ions and molecules makes them valuable tools in separation science and extraction processes.
Liquid-liquid extraction is a widely used technique for the separation of metal ions. Calixarenes, acting as selective extractants, can significantly enhance the efficiency and selectivity of this process. While specific studies focusing solely on benzyloxycalix karazin.uaarene are limited, research on other functionalized calixarenes provides strong evidence of their potential. For example, amide derivatives of calixarenes have been synthesized and shown to be highly efficient and selective extractants for the removal of strontium ions from simulated nuclear waste.
In these systems, the calixarene derivative is dissolved in an organic solvent, which is then brought into contact with an aqueous phase containing the target metal ions. The calixarene selectively complexes with the target ion, facilitating its transfer into the organic phase. The efficiency of this process is often quantified by the distribution coefficient (D), which is the ratio of the concentration of the metal ion in the organic phase to its concentration in theaqueous phase. A high distribution coefficient indicates a high extraction efficiency.
The selectivity of an extractant for a target ion over other ions is also a critical parameter. For instance, in the context of nuclear waste remediation, the selective extraction of strontium (Sr) in the presence of a high concentration of sodium (Na) is highly desirable. The performance of calixarene-based extractants in this regard has been shown to be significantly superior to that of conventional extractants like dicyclohexyl-18-crown-6 (DC18C6).
The table below presents comparative data on the extraction of strontium from a simulated nuclear waste solution using octamide derivatives of a p-alkoxycalix researchgate.netarene and a conventional crown ether.
| Extractant | DSr | DSr/DNa |
| Octamide Derivative 1 | 6.5 | > 6500 |
| Octamide Derivative 2 | ~30 | > 30000 |
| Dicyclohexyl-18-crown-6 (DC18C6) | < 0.1 | 47 |
This data illustrates the high efficiency and selectivity of functionalized calixarenes for strontium ion extraction and suggests the potential for benzyloxycalix karazin.uaarene in similar applications.
Polymer inclusion membranes (PIMs) represent a promising technology for the selective transport and separation of ions. researchgate.netiranarze.irnih.govmdpi.commdpi.com These membranes typically consist of a base polymer, a plasticizer, and a carrier molecule (ionophore) that is responsible for the selective binding and transport of the target ion across the membrane. researchgate.netiranarze.irnih.gov Calixarenes, including benzyloxycalix karazin.uaarene, are excellent candidates for use as carriers in PIMs due to their pre-organized structures and ability to be chemically modified. researchgate.net
While direct studies on benzyloxycalix karazin.uaarene in PIMs are not widely reported, research on other calixarene derivatives has demonstrated the feasibility and effectiveness of this approach for the separation of heavy metal ions. For example, calix rsc.orgresorcinarene derivatives have been incorporated as ion carriers in PIMs for the selective removal of Pb(II) ions from aqueous solutions. nih.gov In such a system, the PIM separates a source phase containing the metal ions from a receiving phase. The calixarene carrier selectively binds with the target metal ion at the source phase-membrane interface, transports it across the membrane, and releases it into the receiving phase. This process is often driven by a pH gradient between the source and receiving phases. researchgate.net
The performance of these membranes is evaluated based on parameters such as the initial flux (J0), which measures the rate of ion transport across the membrane, and the separation factor (S), which quantifies the selectivity of the membrane for a target ion over other ions present in the solution.
The following table shows representative data for the transport of Pb(II) ions through a PIM containing a calix rsc.orgresorcinarene derivative as the ion carrier.
| Parameter | Value |
| Initial Flux of Pb(II) (J0) | 1.25 µmol/m2s |
| Pb(II) Recovery in Receiving Phase (after 24h) | > 95% |
| Separation Factor (Pb2+/Zn2+) | > 10 |
| Separation Factor (Pb2+/Cd2+) | > 10 |
This data, from a study on a calix rsc.orgresorcinarene-based PIM, highlights the potential of benzyloxycalix karazin.uaarene to be used in similar membrane-based separation systems for the selective removal of heavy metal pollutants.
Future Directions and Emerging Research Frontiers
Rational Design of Next-Generation Benzyloxycalixrsc.orgarene Macrocycles
The future of benzyloxycalix rsc.orgarene chemistry lies in the ability to move beyond simple host-guest systems to create highly specialized molecular tools. The rational design of next-generation macrocycles is centered on the precise control of their three-dimensional structure and the strategic placement of functional groups to achieve specific tasks.
Key strategies in this area involve:
Selective Functionalization : The benzyloxy groups on the upper rim and the phenolic hydroxyls on the lower rim serve as primary sites for modification. nih.govniscpr.res.in Future designs will focus on introducing a variety of functional moieties to these positions. This allows for the fine-tuning of solubility, the introduction of recognition sites for specific guests, or the attachment of reactive groups for catalysis.
Conformational Control : Calix rsc.orgarenes are conformationally more flexible than their smaller calix mdpi.comarene counterparts. researchgate.net A major goal is to design derivatives where the conformation can be "locked" or switched in response to an external stimulus. This can be achieved by introducing bulky substituents or by creating intramolecular bridges, leading to preorganized cavities that offer higher selectivity for guest binding. researchgate.net
Chirality : The introduction of chiral centers, either on the substituents or by creating an inherently chiral calixarene (B151959) skeleton, is a significant frontier. Such chiral macrocycles are highly sought after for applications in enantioselective recognition and asymmetric catalysis.
These design principles will enable the creation of benzyloxycalix rsc.orgarene derivatives with tailored properties, capable of performing complex functions in molecular recognition and beyond.
Integration with Advanced Functional Materials
A significant emerging trend is the integration of benzyloxycalix rsc.orgarene macrocycles with advanced functional materials. This synergy combines the molecular recognition capabilities of the calixarene with the unique physical and chemical properties of materials like nanoparticles, polymers, and graphene, leading to novel hybrid systems with enhanced functionalities.
| Material Type | Potential Application of Integration with Benzyloxycalix rsc.orgarene | Key Interactions |
| Nanoparticles | Stabilizing agent for metal nanoparticles (e.g., silver), preventing aggregation and providing a functional surface for further interactions or sensing applications. mdpi.com | Coordination of functional groups on the calixarene with the nanoparticle surface. |
| Polymers | Creation of "smart" materials that can respond to external stimuli. The calixarene can act as a cross-linking agent or as a recognition site within a polymer matrix, enabling controlled release or changes in material properties. nankai.edu.cnrsc.org | Covalent bonding or non-covalent host-guest interactions between the calixarene and polymer chains. |
| Graphene | Development of highly sensitive sensors. The calixarene can be non-covalently attached to the graphene surface, and guest binding within the calixarene cavity can modulate the electronic properties of the graphene sheet. frontiersin.org | π-π stacking interactions between the aromatic rings of the calixarene and the graphene surface. |
The development of these hybrid materials is expected to lead to breakthroughs in areas such as targeted drug delivery, advanced coatings, and next-generation sensing devices.
Multicomponent Supramolecular Systems and Allosteric Control
Beyond simple one-to-one host-guest complexes, the future lies in the construction of complex, multicomponent supramolecular systems where benzyloxycalix rsc.orgarene acts as a key building block. These systems can self-assemble into larger, ordered structures like capsules, vesicles, or nanotubes, capable of performing more intricate functions than the individual components. nih.gov
A particularly exciting frontier within this area is the development of allosteric control. wikipedia.org In an allosteric system, the binding of a guest molecule (an effector) at one site on the calixarene induces a conformational change that alters the binding affinity for a different guest at a separate site. rsc.orgwikipedia.orgnih.gov This mechanism, which mimics regulatory processes in biological systems, allows for the creation of molecular switches and sensors where the recognition properties can be turned "on" or "off." khanacademy.org
For instance, a benzyloxycalix rsc.orgarene could be designed with two distinct binding sites. The binding of a small metal ion (effector) at the lower rim could alter the shape of the macrocycle, thereby increasing the selectivity and affinity of the upper cavity for a specific organic molecule. nih.gov The performance of such systems critically depends on the strain energy of the different conformations. rsc.org This level of control is essential for creating sophisticated molecular machines and responsive systems.
Computational Predictive Modeling for Enhanced Functionality
As the complexity of benzyloxycalix rsc.orgarene-based systems increases, computational modeling is becoming an indispensable tool for their rational design and for predicting their behavior. nih.gov Techniques such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations provide deep insights into the structure, stability, and dynamics of these macrocycles and their host-guest complexes. researchgate.netnih.gov
Computational methods are being employed to:
Predict Conformational Preferences : Molecular mechanics and DFT calculations can determine the most stable conformations of new benzyloxycalix rsc.orgarene derivatives, which is crucial for designing preorganized host molecules. researchgate.net
Analyze Host-Guest Interactions : Modeling can elucidate the specific non-covalent forces (e.g., hydrogen bonds, π-π stacking) that govern the binding of a guest molecule within the calixarene cavity. This understanding is key to predicting binding affinities and selectivities. nih.gov
Screen Potential Guests : Virtual screening of libraries of guest molecules can be performed to identify the best candidates for a given calixarene host, accelerating the discovery of new recognition systems.
Simulate Dynamic Processes : Molecular dynamics simulations can model the behavior of calixarene-based systems over time, providing insights into processes like guest entry and exit, conformational changes, and the self-assembly of larger structures.
By providing a molecular-level understanding of these systems, predictive modeling allows researchers to design benzyloxycalix rsc.orgarenes with enhanced functionality and to explore their potential applications in a more efficient and targeted manner.
Exploration of Novel Catalytic Transformations and Sensing Platforms
The unique scaffold of benzyloxycalix rsc.orgarene makes it an attractive platform for the development of novel catalysts and sensors. By functionalizing the macrocycle with catalytically active groups or signaling moieties, its molecular recognition capabilities can be harnessed to create highly efficient and selective systems.
Catalysis: The calixarene cavity can act as a "nanoreactor," binding substrates and positioning them for a chemical transformation catalyzed by groups attached to the calixarene rim. researchgate.netresearchgate.net An emerging area is asymmetric catalysis, where chiral benzyloxycalix rsc.orgarene derivatives are used to control the stereochemical outcome of a reaction. The preorganization of the substrate within the chiral cavity of the calixarene can lead to the preferential formation of one enantiomer of the product. Furthermore, benzyloxycalixarenes can serve as robust supports for metal catalysts, such as palladium complexes used in cross-coupling reactions, which combines the benefits of high efficiency with low levels of metal leaching into the final product. novecal.com
Sensing Platforms: Benzyloxycalix rsc.orgarenes are being developed as highly selective chemical sensors. The general principle involves attaching a signaling unit (a fluorophore or chromophore) to the calixarene. When the calixarene binds to a target analyte (e.g., a metal ion or a small organic molecule), the local environment of the signaling unit is altered, resulting in a detectable change in the fluorescence or color of the solution. dntb.gov.ua This provides a direct and sensitive method for detecting the presence of the analyte. The versatility of the calixarene platform allows for the design of sensors tailored to a wide range of different target molecules. nih.gov
The continued exploration of benzyloxycalix rsc.orgarene in these areas promises to yield new and powerful tools for chemical synthesis and analysis.
Q & A
Q. What are the standard synthetic routes for Benzyloxycalix[7]arene, and how is its structural integrity validated?
this compound is typically synthesized via alkylation or esterification of the parent calix[7]arene scaffold. For example, tert-butylcalix[4]arene derivatives are prepared using bromoesters in the presence of anhydrous K₂CO₃ under acetone/acetonitrile/DMF solvent systems . Structural validation involves:
- NMR spectroscopy : ¹H and ¹³C NMR confirm substitution patterns and macrocyclic conformation. For instance, ¹³C NMR data for benzyloxycalix[5]arene derivatives show distinct aromatic carbon shifts (~108–122 ppm) .
- Mass spectrometry (MS) : High-resolution MS confirms molecular weight and purity.
- X-ray crystallography : Crystallographic data (e.g., CCDC 1404296–1404298) resolve bond angles and cavity geometry .
Q. What methodologies are employed to assess the host-guest binding properties of this compound?
Host-guest interactions are studied using:
- UV-Vis/fluorescence titration : Measures binding constants (Kₐ) via spectral shifts upon guest inclusion.
- Isothermal titration calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS).
- Molecular docking simulations : Predicts binding modes, as seen in studies of calix[4]arene-DNA interactions .
Advanced Research Questions
Q. How can researchers resolve discrepancies in NMR data between theoretical predictions and experimental results for this compound derivatives?
Discrepancies may arise from dynamic conformational changes, solvent effects, or impurities. Mitigation strategies include:
- Variable-temperature NMR : Identifies conformational flexibility (e.g., coalescence of signals at elevated temperatures).
- Deuterated solvent screening : Reduces solvent-induced shifts.
- Cross-validation with DFT calculations : Compares experimental ¹³C NMR shifts with density functional theory (DFT)-predicted values .
Q. What experimental design considerations optimize this compound-based catalysts for Suzuki-Miyaura coupling reactions?
Key factors include:
- Solvent selection : Ethanol is preferred for industrial compatibility, though catalyst insolubility necessitates heterogeneous conditions .
- Catalyst loading : Low Pd loadings (e.g., 0.1 mol%) reduce costs and residual metal contamination (<3 ppm, verified via ICP-MS) .
- Recyclability : Simple filtration and washing (e.g., with Dicalite™ pads) retain catalytic activity over multiple cycles .
Q. How do hydrophobic interactions in this compound-DNA adducts influence antitumor activity?
Extended π-systems in calixarenes enable non-covalent interactions (e.g., arene-base stacking, minor groove binding), enhancing DNA distortion and thermal destabilization. For example:
- CD spectroscopy : Reveals conformational changes in DNA (e.g., nondenaturational distortion similar to cisplatin) .
- Transcription mapping : Identifies preferential binding to guanine residues, critical for inhibiting replication .
Data Analysis and Contradiction Management
Q. How should researchers address conflicting results in catalytic efficiency across different calix[n]arene macrocycles?
Contradictions may stem from cavity size (n=4–8) or functional group placement. Systematic approaches include:
- Comparative kinetics : Measure turnover frequencies (TOF) for homologous reactions (e.g., Suzuki-Miyaura coupling) .
- Structural modeling : Use X-ray or DFT to correlate cavity dimensions with substrate accessibility.
- Statistical analysis : Apply ANOVA to evaluate significance of catalytic performance differences .
Q. What criteria validate the purity of this compound derivatives in drug discovery contexts?
- HPLC purity : ≥95% by peak integration.
- Elemental analysis : Matches theoretical C/H/N ratios.
- Biological assays : Consistency in IC₅₀ values across replicates (e.g., antitumor activity in MCF-7 cells) .
Methodological Tables
Table 1. Key Analytical Techniques for this compound Characterization
Table 2. Optimization of Catalytic Conditions
| Parameter | Optimal Value | Outcome |
|---|---|---|
| Solvent | Ethanol | Industrial compatibility, low Pd residue |
| Catalyst loading | 0.1 mol% Pd | 99% yield, 3 ppm residual Pd |
| Recyclability | 5 cycles | No loss in activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
